molecular formula C8H17NO B3385732 2-(Azepan-4-yl)ethan-1-ol CAS No. 65920-72-1

2-(Azepan-4-yl)ethan-1-ol

Cat. No. B3385732
CAS RN: 65920-72-1
M. Wt: 143.23 g/mol
InChI Key: MUOUCYOATBNGTO-UHFFFAOYSA-N
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Patent
US04345071

Procedure details

To a stirred slurry of lithium aluminium hydride (5.70 g) in dry tetrahydrofuran (100 ml) was added β-carbethoxymethyl-caprolactam (10.3 g) in dry tetrahydrofuran (150 ml) over a period of 30 minutes. The mixture was refluxed for 2.5 hours, cooled and treated very slowly with water. The precipitate was filtered off and the filtrate was evaporated to yield the title compound as a viscous oil, which was used in the next step without purification.
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
β-carbethoxymethyl-caprolactam
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]([CH2:12][CH:13]1[CH2:20][CH2:19][CH2:18][NH:17][C:15](=O)[CH2:14]1)(OCC)=[O:8].O>O1CCCC1>[OH:8][CH2:7][CH2:12][CH:13]1[CH2:20][CH2:19][CH2:18][NH:17][CH2:15][CH2:14]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
β-carbethoxymethyl-caprolactam
Quantity
10.3 g
Type
reactant
Smiles
C(=O)(OCC)CC1CC(=O)NCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
OCCC1CCNCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.